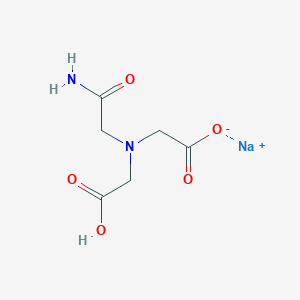

Sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate is a chemical compound with the CAS Number: 7415-22-7 . It has a molecular weight of 212.14 . The compound is stored at room temperature in an inert atmosphere .

Molecular Structure Analysis

The InChI code for Sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate is 1S/C6H10N2O5.Na/c7-4(9)1-8(2-5(10)11)3-6(12)13;/h1-3H2,(H2,7,9)(H,10,11)(H,12,13);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

Sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate is a solid at room temperature .Applications De Recherche Scientifique

- Application Summary : Sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate can be used in the creation of sustainable electrochemical devices . It is a water-soluble, low-cost polymer containing hydroxyl and sodium carboxymethyl groups, and it has properties such as biodegradability, non-toxicity, high hydrophilicity, biocompatibility, and excellent film-forming ability .

- Methods of Application : This compound can be modified into conducting materials by blending it with other biopolymers, synthetic polymers, salts, acids, and others . This blending exploits the ability of hydrogen bonding, swelling, adhesiveness, and dispersion of charges and ions .

- Results or Outcomes : These properties have made it possible to utilize this bio-sourced polymer in several applications as a conducting electrolyte, binder in electrodes, detector, sensor, and active material in fuel cells, actuators, and triboelectric nanogenerators .

- Application Summary : Sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate can be used in the creation of ruthenium polyaminocarboxylate complexes . These complexes have notable catalytic properties that mimic enzymatic hydrocarbon oxidation by cytochrome P-450 in homogeneous conditions .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The specific results or outcomes were not detailed in the source .

Scientific Field: Electrochemistry

Scientific Field: Catalysis

- Scientific Field: Antimicrobial Research

- Application Summary : Sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate can be used in the creation of cobalt (II) and manganese (II) complexes . These complexes have notable antimicrobial properties .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : In vitro antimicrobial activities of the ligand and metal complexes against three bacterial (Enterobacteraerogenes, Micrococcus luteus, Shigellaflexineria) and two fungal species (Candida albicans, Aspergillusflavus) were performed by disc diffusion method which revealed that the complexes are more potent bactericides and fungicides than the ligand .

- Scientific Field: Bioinorganic Chemistry

- Application Summary : Sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate can be used in the creation of cobalt (II) and manganese (II) complexes . These complexes have notable antimicrobial properties and are being developed for potential anticancer activity .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : In vitro antimicrobial activities of the ligand and metal complexes against three bacterial (Enterobacteraerogenes, Micrococcus luteus, Shigellaflexineria) and two fungal species (Candida albicans, Aspergillusflavus) were performed by disc diffusion method which revealed that the complexes are more potent bactericides and fungicides than the ligand .

Safety And Hazards

Propriétés

IUPAC Name |

sodium;2-[(2-amino-2-oxoethyl)-(carboxymethyl)amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O5.Na/c7-4(9)1-8(2-5(10)11)3-6(12)13;/h1-3H2,(H2,7,9)(H,10,11)(H,12,13);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCGKKVWCABJQQI-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)N(CC(=O)O)CC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N2NaO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635543 |

Source

|

| Record name | Sodium [(2-amino-2-oxoethyl)(carboxymethyl)amino]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate | |

CAS RN |

7415-22-7 |

Source

|

| Record name | Sodium [(2-amino-2-oxoethyl)(carboxymethyl)amino]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.